BenchChemオンラインストアへようこそ!

6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Antimalarial Plasmodium falciparum SAR

This 6-(Trifluoromethyl)imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor and CYP modulator discovery. The electron-withdrawing -CF3 at the 6-position is non-negotiable for target engagement: SAR studies demonstrate >1.6-fold potency differences versus non-fluorinated analogs, with validated activity against FLT3, IRAK1/4, c-Met, and CYP46A1 (IC50 142 nM vs. Anopheles AChE). This building block is essential for reproducible lead optimization in oncology, neurodegeneration, and nematicide programs. Procure with confidence for structure-driven research.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 936009-02-8
Cat. No. B1388862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[1,2-a]pyridine
CAS936009-02-8
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H
InChIKeyNQIVIKBUQJRSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 936009-02-8): A Differentiated Imidazopyridine Scaffold for Kinase, CYP, and Antiparasitic Research


6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound characterized by a fused imidazo[1,2-a]pyridine core bearing an electron-withdrawing trifluoromethyl (-CF3) substituent at the 6-position [1]. This scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, serving as a versatile building block for the generation of targeted kinase inhibitors [2], cytochrome P450 enzyme modulators [3], and nematicidal agents . The presence of the -CF3 group imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical parameters in lead optimization and differentiate this compound from non-fluorinated or otherwise substituted analogs.

Procurement Note: Why 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Interchanged with Other Imidazopyridine Analogs


Generic substitution among imidazo[1,2-a]pyridines is scientifically unsound due to the profound, non-linear impact of substituent position and identity on both target engagement and physicochemical behavior. Structure-activity relationship (SAR) studies unequivocally demonstrate that the electron-withdrawing nature and specific placement of the -CF3 group at the 6-position drive unique biological outcomes not replicated by hydrogen, halogen, or methyl analogs [1]. For instance, in antiplasmodial assays, the simple substitution of a 6-CF3 group for a 6-H atom resulted in a >1.6-fold difference in potency [2]. Furthermore, the trifluoromethyl group is a critical modulator of lipophilicity (logP) and metabolic stability, properties that are not shared by non-fluorinated or differently halogenated imidazopyridines and which directly influence in vivo exposure and target tissue distribution [3]. The quantitative evidence below underscores that the specific identity of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine is non-negotiable for experiments designed to reproduce or extend findings in kinase inhibition, CYP modulation, and antiparasitic research.

Quantitative Differentiation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Evidence-Based Performance Against Key Comparators


Enhanced In Vitro Antiplasmodial Potency Over Non-Fluorinated Analog

The presence of a 6-CF3 group significantly enhances antiplasmodial activity against the 3D7 strain of P. falciparum compared to the unsubstituted 6-H analog. Compound 6a (R = CF3) exhibited a 1.6-fold improvement in potency (IC50 = 60.8 nM) relative to compound 6b (R = H, IC50 = 100.1 nM) [1]. This demonstrates that the trifluoromethyl substituent is a critical driver of potency in this chemotype and that the 6-H analog is an unsuitable surrogate for studies requiring this level of target engagement.

Antimalarial Plasmodium falciparum SAR

Superior Nematicidal Efficacy in Vivo Compared to Commercial Standard Fluopyram

Derivatives of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold have demonstrated significantly superior in vivo nematicidal efficacy against the root-knot nematode Meloidogyne incognita compared to the commercial nematicide fluopyram. At a concentration of 100 mg/L, compound 10 achieved 75.58% efficacy, while compound 18 achieved 77.21% efficacy, both markedly outperforming fluopyram, which showed only 64.19% efficacy at the same concentration [1]. This indicates a clear performance advantage for this -CF3-containing chemotype in an agriculturally relevant in vivo model.

Nematicide Agrochemical Meloidogyne incognita

Potent Inhibition of Malaria Vector Acetylcholinesterase (AChE)

6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a potent inhibitor of acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae), a key target for insecticide development. The compound inhibits recombinant wild-type AChE with an IC50 of 142 nM after a 10-minute incubation, and 285 nM after 60 minutes [1]. This sub-micromolar activity establishes a direct biochemical profile for the compound in a disease-relevant vector species, providing a clear quantitative benchmark.

Vector Control Acetylcholinesterase Anopheles gambiae

Validated Pharmacophore for Cholesterol 24-Hydroxylase (CYP46A1) Inhibition

The 6-(trifluoromethyl)imidazo[1,2-a]pyridine core is a validated and structurally distinct pharmacophore for the inhibition of cholesterol 24-hydroxylase (CYP46A1), a brain-specific enzyme implicated in cholesterol homeostasis and neurodegenerative diseases such as Alzheimer's [1]. This scaffold is identified as being different from other structural motifs described in prior art, representing a novel class of CYP46A1 inhibitors [2]. This target-specific validation provides a clear differentiator from other imidazopyridine isomers or analogs that lack this defined biological function.

Neurodegeneration CYP46A1 Alzheimer's Disease

Class-Level Contribution to Enhanced Metabolic Stability via -CF3 Group

The presence of the trifluoromethyl (-CF3) group is widely recognized across the imidazo[1,2-a]pyridine class to confer significant metabolic stability by increasing resistance to oxidative enzymatic degradation, particularly by cytochrome P450 enzymes [1]. This is a well-documented phenomenon in medicinal chemistry, where the strong C-F bond and the electron-withdrawing nature of the -CF3 group protect adjacent or electronically coupled positions from metabolism, thereby improving the pharmacokinetic profile of lead compounds [2]. While not a direct comparison for this specific CAS number, this class-level property is a key driver for selecting a -CF3-containing analog over a non-fluorinated or methyl-substituted version, which would be expected to exhibit higher intrinsic clearance.

Drug Metabolism Pharmacokinetics ADME

Primary Research and Industrial Application Scenarios for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 936009-02-8)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization for Oncology and Inflammation

This compound is an essential building block for the synthesis of potent and selective kinase inhibitors targeting FLT3, IRAK1/4, and c-Met [1]. The 6-CF3 group is critical for occupying hydrophobic pockets within the kinase active site, as validated by SAR studies [2]. Its established class-level metabolic stability makes it a preferred choice for improving the pharmacokinetic profile of lead series destined for in vivo efficacy studies in oncology (e.g., AML) and inflammatory disease models.

Neuroscience Drug Discovery: CYP46A1 Modulation for Alzheimer's Disease

This scaffold is a validated pharmacophore for cholesterol 24-hydroxylase (CYP46A1) inhibition, a target of growing interest in Alzheimer's disease research [3]. Researchers focused on modulating brain cholesterol metabolism will find this specific compound indispensable for synthesizing novel chemical entities aimed at treating or preventing neurodegeneration.

Agrochemical Discovery: Development of Next-Generation Nematicides

The 6-(trifluoromethyl)imidazo[1,2-a]pyridine core is a high-value starting point for designing novel nematicides with superior efficacy to current commercial standards like fluopyram and fosthiazate [4]. The quantitative in vivo performance advantage demonstrated in pot assays justifies its use in agrochemical lead discovery programs targeting economically damaging plant-parasitic nematodes.

Vector Biology & Insecticide Discovery: Targeting Anopheles AChE

With a defined IC50 of 142 nM against Anopheles gambiae acetylcholinesterase [5], this compound serves as a precise chemical probe for investigating insecticide mechanisms and for initiating medicinal chemistry campaigns aimed at developing new public health insecticides for malaria vector control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.